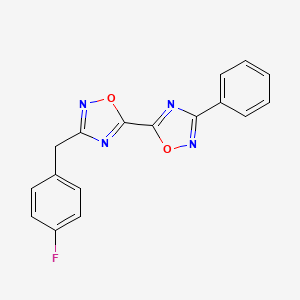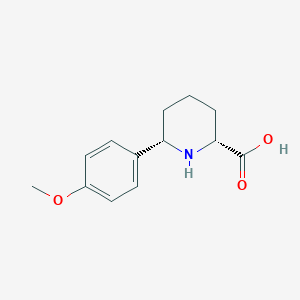
(2R,6S)-6-(4-Methoxyphenyl)piperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,6S)-6-(4-Methoxyphenyl)piperidine-2-carboxylic acid is a chiral piperidine derivative with a methoxyphenyl group attached to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-6-(4-Methoxyphenyl)piperidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and piperidine.
Formation of Intermediate: The first step involves the condensation of 4-methoxybenzaldehyde with piperidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Cyclization: The amine undergoes cyclization under acidic conditions to form the piperidine ring.
Carboxylation: The final step involves the carboxylation of the piperidine ring to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,6S)-6-(4-Methoxyphenyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogenating agents (e.g., bromine or chlorine) can be used under basic conditions.
Major Products
Oxidation: Formation of 6-(4-Hydroxyphenyl)piperidine-2-carboxylic acid.
Reduction: Formation of 6-(4-Methoxyphenyl)piperidine-2-methanol.
Substitution: Formation of 6-(4-Halophenyl)piperidine-2-carboxylic acid.
Applications De Recherche Scientifique
(2R,6S)-6-(4-Methoxyphenyl)piperidine-2-carboxylic acid has various scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R,6S)-6-(4-Methoxyphenyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group and the piperidine ring play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The carboxylic acid group can form hydrogen bonds with amino acid residues in the target protein, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,6S)-6-Phenylpiperidine-2-carboxylic acid
- (2R,6S)-6-(4-Hydroxyphenyl)piperidine-2-carboxylic acid
- (2R,6S)-6-(4-Chlorophenyl)piperidine-2-carboxylic acid
Uniqueness
(2R,6S)-6-(4-Methoxyphenyl)piperidine-2-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity to molecular targets compared to similar compounds without the methoxy group.
Propriétés
IUPAC Name |
(2R,6S)-6-(4-methoxyphenyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-10-7-5-9(6-8-10)11-3-2-4-12(14-11)13(15)16/h5-8,11-12,14H,2-4H2,1H3,(H,15,16)/t11-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIZGZIKJZRTFH-NWDGAFQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCC(N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CCC[C@@H](N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2392725.png)

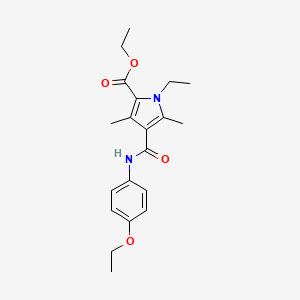
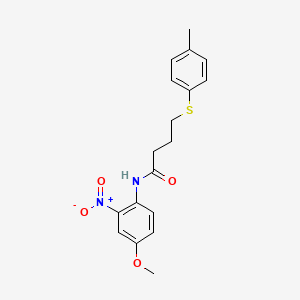



![4-(1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2392741.png)

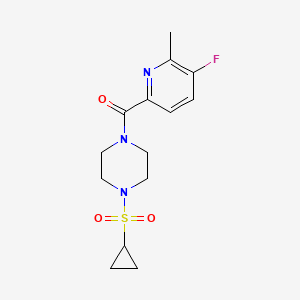

![2,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2392746.png)
